molecular formula C15H17N3 B6445421 N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine CAS No. 2640829-05-4

N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B6445421
CAS No.: 2640829-05-4
M. Wt: 239.32 g/mol
InChI Key: BKMGNJLPHSVTLW-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a pyrimidine ring and a cyclopentane moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-one, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzylamine: A related compound with similar structural features but lacking the cyclopentane ring.

    N-benzyl-N-methylethanolamine: Another similar compound with an ethanolamine moiety instead of the pyrimidine ring.

Uniqueness

N-benzyl-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is unique due to its bicyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-18(10-12-6-3-2-4-7-12)15-13-8-5-9-14(13)16-11-17-15/h2-4,6-7,11H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGNJLPHSVTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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